molecular formula C24H32N6O6 B11546807 1,1'-Decane-1,10-diylbis[3-(3-nitrophenyl)urea]

1,1'-Decane-1,10-diylbis[3-(3-nitrophenyl)urea]

Cat. No.: B11546807
M. Wt: 500.5 g/mol
InChI Key: GTPPVQKUTPZRKZ-UHFFFAOYSA-N
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Description

3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA is a complex organic compound characterized by the presence of nitrophenyl groups and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA typically involves the reaction of 3-nitrophenyl isocyanate with a suitable amine. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage. The reaction is usually carried out at room temperature to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes nitration, reduction, and subsequent coupling reactions to introduce the nitrophenyl groups and form the urea linkage. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can participate in electron transfer reactions, while the urea linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects .

Properties

Molecular Formula

C24H32N6O6

Molecular Weight

500.5 g/mol

IUPAC Name

1-(3-nitrophenyl)-3-[10-[(3-nitrophenyl)carbamoylamino]decyl]urea

InChI

InChI=1S/C24H32N6O6/c31-23(27-19-11-9-13-21(17-19)29(33)34)25-15-7-5-3-1-2-4-6-8-16-26-24(32)28-20-12-10-14-22(18-20)30(35)36/h9-14,17-18H,1-8,15-16H2,(H2,25,27,31)(H2,26,28,32)

InChI Key

GTPPVQKUTPZRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCCCCCCCCCCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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